(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
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Overview
Description
(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclic structure.
Introduction of the tert-butyl group: The tert-butyl group is introduced through a tert-butylation reaction, often using tert-butyl chloride and a strong base.
Sulfonylation: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.
Mechanism of Action
The mechanism of action of (1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The tert-butyl group and sulfonyl moiety play crucial roles in binding to these targets, influencing the compound’s biological activity. The bicyclic structure provides rigidity, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-8-((4-methylphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
- (1R,5S)-8-((4-ethylphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
- (1R,5S)-8-((4-isopropylphenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane
Uniqueness
The presence of the tert-butyl group in (1R,5S)-8-((4-(tert-butyl)phenyl)sulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane distinguishes it from similar compounds. This bulky group influences the compound’s reactivity and binding properties, making it unique in its class. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
8-(4-tert-butylphenyl)sulfonyl-3-oxa-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-16(2,3)12-4-8-15(9-5-12)21(18,19)17-13-6-7-14(17)11-20-10-13/h4-5,8-9,13-14H,6-7,10-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNOKFRIEWXYSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2C3CCC2COC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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